![molecular formula C12H22O4Si B13706203 Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxymethylene group and a trimethylsilyl group attached to a butenoate backbone. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the scalability of the production process, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate involves its ability to participate in various chemical reactions due to its reactive functional groups. The ethoxymethylene group can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate can be compared with similar compounds such as:
- Ethyl 2-(Methoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Ethyl 2-(Ethoxymethylene)-3-[(dimethylsilyl)oxy]-3-butenoate
These compounds share similar structures but differ in the substituents attached to the butenoate backbone. The unique combination of functional groups in this compound provides distinct reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C12H22O4Si |
|---|---|
Molekulargewicht |
258.39 g/mol |
IUPAC-Name |
ethyl 2-(ethoxymethylidene)-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C12H22O4Si/c1-7-14-9-11(12(13)15-8-2)10(3)16-17(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
InChI-Schlüssel |
YQGVHZPLDLLYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=C)O[Si](C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
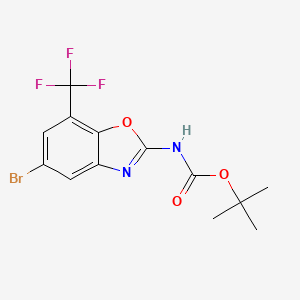


![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
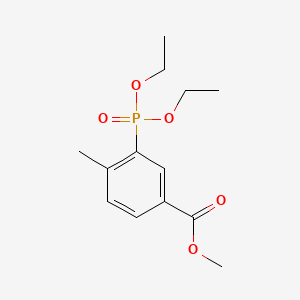

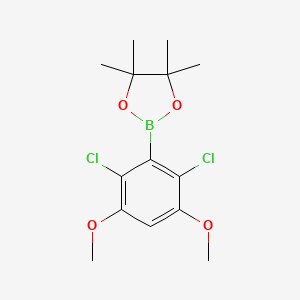

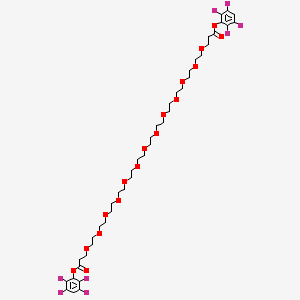

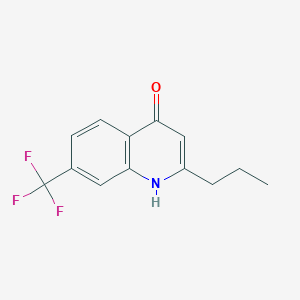
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
